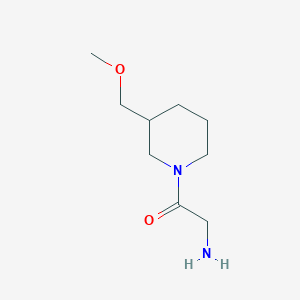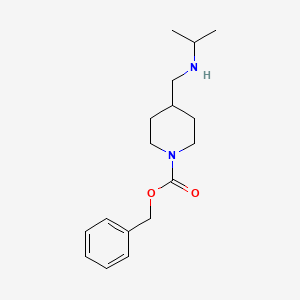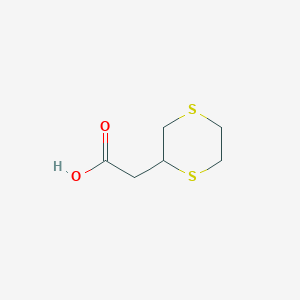
Ácido 2-(1,4-ditián-2-il)acético
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(1,4-Dithian-2-yl)acetic acid” is represented by the formula C6H10O2S2. More detailed structural analysis such as X-ray diffraction or NMR spectroscopy data is not available in the retrieved resources.Aplicaciones Científicas De Investigación
Síntesis de arquitecturas moleculares complejas
Ácido 2-(1,4-ditián-2-il)acético: sirve como un bloque de construcción versátil en la síntesis orgánica. Su reactividad heterocíclica se explota para la síntesis controlada de enlaces carbono-carbono, lo cual es fundamental en la construcción de arquitecturas moleculares complejas. Esto incluye el ensamblaje de lípidos, carbohidratos y varios andamios carbocíclicos .
Reactivos de Umpolung para la construcción del esqueleto de carbono
La utilidad del compuesto como un reactivo de ‘umpolung’ es notable. Permite la inversión de la reactividad normal de los compuestos carbonílicos, permitiendo la formación de esqueletos de carbono de una manera que de otra manera requeriría múltiples pasos o condiciones severas .
Grupos protectores en la síntesis orgánica
En el ámbito de la química sintética, el ácido 2-(1,4-ditián-2-il)acético puede actuar como un grupo protector para los compuestos carbonílicos. Esta aplicación es crucial cuando están presentes múltiples grupos funcionales y se requiere una reactividad selectiva .
Escisión y reducción quimioselectiva
El heterociclo de azufre del compuesto se puede escindir o reducir quimioselectivamente. Esto revela un sintón C2 versátil, que es un intermedio valioso para posteriores transformaciones químicas .
Síntesis regioselectiva de derivados de pirimidina
Este compuesto se utiliza en la síntesis regioselectiva de nuevos derivados de pirimidina. La presencia del grupo 1,4-ditiánil permite reacciones selectivas en sitios específicos del anillo de pirimidina, lo que conduce a una variedad de compuestos novedosos .
Ensamblaje de marcos carbocíclicos
La capacidad de formar enlaces carbono-carbono utilizando ácido 2-(1,4-ditián-2-il)acético es particularmente útil en el ensamblaje de marcos carbocíclicos. Estos marcos son componentes esenciales de muchos productos naturales y farmacéuticos .
Direcciones Futuras
1,4-Dithianes, which are closely related to “2-(1,4-Dithian-2-yl)acetic acid”, have been identified as attractive building blocks for the synthesis of complex molecular architectures . This suggests potential future research directions in exploring the synthetic applications of “2-(1,4-Dithian-2-yl)acetic acid”.
Mecanismo De Acción
Target of Action
1,4-dithianes, a class of compounds to which 2-(1,4-dithian-2-yl)acetic acid belongs, are known to be versatile organic synthesis building blocks . They can be readily metalated and alkylated, allowing the rapid build-up of target molecules .
Mode of Action
It’s known that 1,4-dithianes can be chemoselectively cleaved or reduced to reveal a versatile c2-synthon . This suggests that 2-(1,4-Dithian-2-yl)acetic acid may interact with its targets through similar chemical transformations.
Biochemical Pathways
The ability of 1,4-dithianes to form carbon-carbon bonds suggests that they may influence a variety of biochemical pathways, particularly those involving the synthesis of complex molecular architectures .
Result of Action
Given the compound’s potential to form carbon-carbon bonds, it may contribute to the synthesis of a wide array of complex molecular architectures .
Análisis Bioquímico
Biochemical Properties
2-(1,4-Dithian-2-yl)acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex molecular architectures. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through its unique heterocyclic reactivity . The compound’s sulfur-heterocycle can be chemoselectively cleaved or reduced, revealing a versatile C2-synthon that can be utilized in the assembly of a wide array of molecular structures .
Cellular Effects
2-(1,4-Dithian-2-yl)acetic acid influences cellular processes by acting as a building block for the synthesis of complex molecules. It affects cell function by participating in cell signaling pathways and gene expression. The compound’s ability to form stable carbon-carbon bonds makes it a valuable tool in the synthesis of lipids, carbohydrates, and various carbocyclic scaffolds, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(1,4-Dithian-2-yl)acetic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s sulfur-heterocycle can undergo chemoselective hydrolysis or hydrogenolysis, leading to the formation of functional groups that influence gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,4-Dithian-2-yl)acetic acid can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged use in biochemical experiments. Its degradation products and long-term effects on cellular function need to be carefully monitored to ensure accurate results in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(1,4-Dithian-2-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-(1,4-Dithian-2-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s sulfur-heterocycle plays a crucial role in these pathways, facilitating the formation and breakdown of key metabolites .
Transport and Distribution
Within cells and tissues, 2-(1,4-Dithian-2-yl)acetic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(1,4-Dithian-2-yl)acetic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it ensures that it reaches the appropriate sites within the cell to exert its biochemical effects .
Propiedades
IUPAC Name |
2-(1,4-dithian-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S2/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBFAEVCVVUDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)
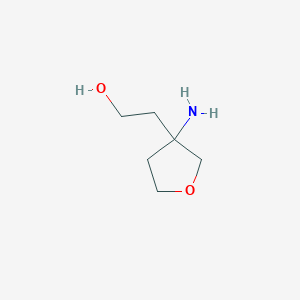
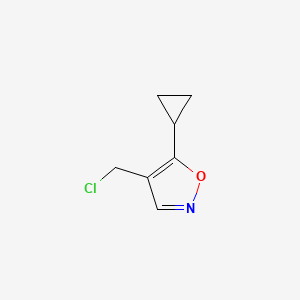
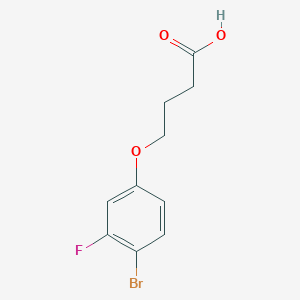

![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)
![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1375292.png)
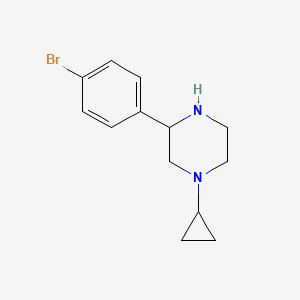
![Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1375295.png)
